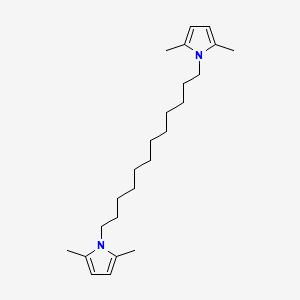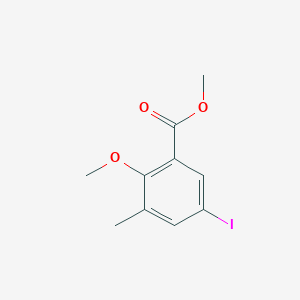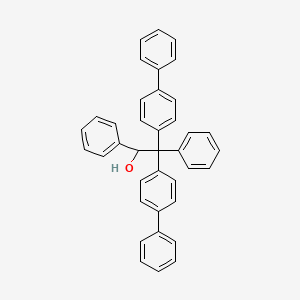
1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide is a heterocyclic compound that contains a sulfur atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide typically involves the bromination of 1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfur atom in the ring can be further oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions typically produce sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to modulate specific biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar sulfur-containing ring structure but differs in its substitution pattern and oxidation state.
1,2,3-Benzothiadiazole: Another sulfur-containing heterocycle with different chemical properties and applications.
1,2,4-Thiadiazine: A related compound with a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness
1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide is unique due to its specific bromine substitution and the presence of a sulfone group.
Eigenschaften
CAS-Nummer |
5411-92-7 |
|---|---|
Molekularformel |
C10H11BrO2S |
Molekulargewicht |
275.16 g/mol |
IUPAC-Name |
5-bromo-1,2,4,5-tetrahydro-3λ6-benzothiepine 3,3-dioxide |
InChI |
InChI=1S/C10H11BrO2S/c11-10-7-14(12,13)6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7H2 |
InChI-Schlüssel |
UMNCWECSMDPDOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC(C2=CC=CC=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



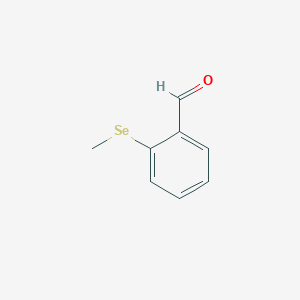
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
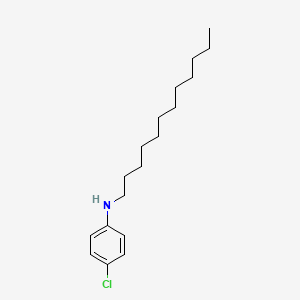

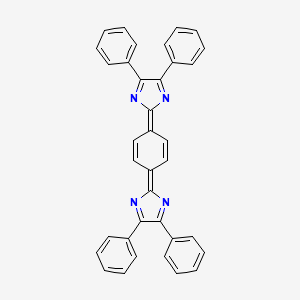
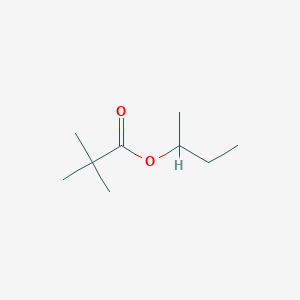
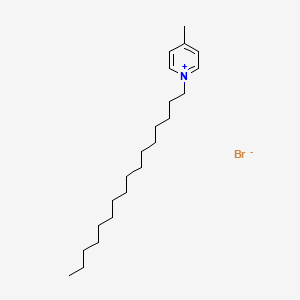
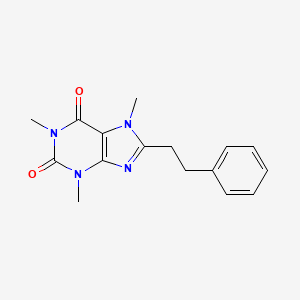

![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
